
N-(4-Ethoxyphenyl)cyclohexanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethoxyphenyl)cyclohexanimine is an organic compound that features a cyclohexane ring bonded to an imine group and a 4-ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Ethoxyphenyl)cyclohexanimine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with 4-ethoxyaniline in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods to those described above. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Ethoxyphenyl)cyclohexanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Aplicaciones Científicas De Investigación
N-(4-Ethoxyphenyl)cyclohexanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Ethoxyphenyl)cyclohexanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.
Methoxetamine: A ketamine analogue with similar structural features but different pharmacological properties
Uniqueness
N-(4-Ethoxyphenyl)cyclohexanimine is unique due to its specific combination of a cyclohexane ring and an imine group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
52480-65-6 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)cyclohexanimine |
InChI |
InChI=1S/C14H19NO/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h8-11H,2-7H2,1H3 |
Clave InChI |
CCNAYLNTYXPSPD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)
![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)


![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
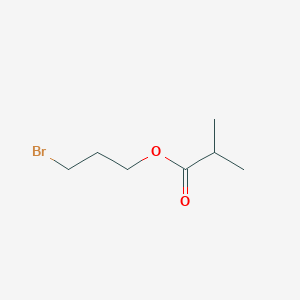
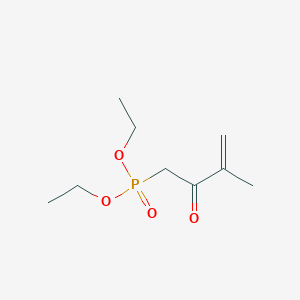
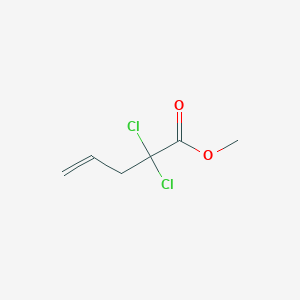
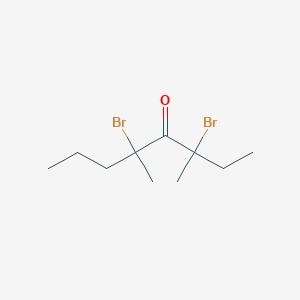

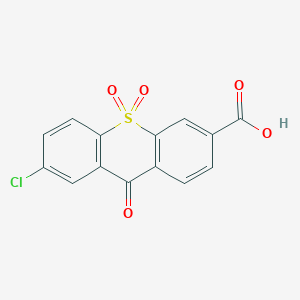
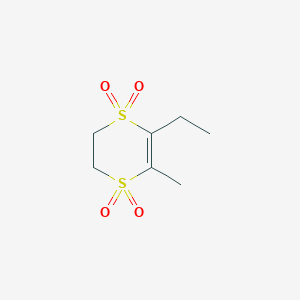
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)
